Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate
Description
The compound Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate is a multifunctional thiophene derivative characterized by:
- A 4-methylthiophene-3-carboxylate core.
- 4-Chlorophenoxy acetyl and 4-ethoxycarbonyl phenyl carbamoyl substituents at positions 2 and 5, respectively.
- Potential applications in medicinal chemistry due to its structural complexity, which allows interactions with biological targets .
Its molecular weight is estimated to exceed 450 g/mol based on substituent contributions.
Properties
Molecular Formula |
C26H25ClN2O7S |
|---|---|
Molecular Weight |
545.0 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H25ClN2O7S/c1-4-34-25(32)16-6-10-18(11-7-16)28-23(31)22-15(3)21(26(33)35-5-2)24(37-22)29-20(30)14-36-19-12-8-17(27)9-13-19/h6-13H,4-5,14H2,1-3H3,(H,28,31)(H,29,30) |
InChI Key |
NSSDHNPENGHKBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction Protocol
| Component | Quantity | Role |
|---|---|---|
| Ethyl cyanoacetate | 1.0 eq | Cyclizing agent |
| Acetylacetone | 1.0 eq | Ketone component |
| Sulfur | 1.2 eq | Sulfur source |
| Morpholine | Catalyst | Base |
| Ethanol | Solvent | Reaction medium |
Procedure :
-
Ethyl cyanoacetate, acetylacetone, and sulfur are refluxed in ethanol with morpholine for 6–8 hours.
-
The product is isolated via vacuum filtration, yielding a yellow solid (purity >95%, yield 70–80%).
Acylation at Position 2
The amino group at position 2 undergoes acylation with 2-(4-chlorophenoxy)acetyl chloride. This step requires anhydrous conditions to prevent hydrolysis of the acyl chloride.
Acylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dry tetrahydrofuran |
| Base | Triethylamine (2.0 eq) |
| Temperature | 0°C → room temperature |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
Mechanistic Insight :
Triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation. The electron-deficient thiophene ring enhances nucleophilicity at the amino group, ensuring regioselective acylation.
Carbamoylation at Position 5
The carbamoyl group is introduced via coupling of 4-(ethoxycarbonyl)phenyl isocyanate with the activated carboxylic acid intermediate. Alternatively, a two-step protocol involving mixed anhydride formation may be employed.
Coupling Agent Strategy
| Reagent | Role |
|---|---|
| EDC·HCl | Carbodiimide coupling agent |
| HOBt | Additive for suppression of racemization |
| 4-(Ethoxycarbonyl)aniline | Nucleophile |
Procedure :
-
The acylated thiophene derivative is treated with EDC·HCl and HOBt in dimethylformamide (DMF).
-
4-(Ethoxycarbonyl)aniline is added, and the mixture is stirred at room temperature for 12–16 hours.
-
Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the final product (yield 75–80%).
Mixed Anhydride Alternative
| Step | Conditions |
|---|---|
| Anhydride Formation | Ethyl chloroformate, toluene, reflux |
| Coupling | 4-(Ethoxycarbonyl)aniline, 60°C |
This method avoids moisture-sensitive coupling agents, achieving comparable yields (78–82%).
Optimization and Challenges
Regioselectivity Control
Competing reactions at positions 3 and 5 of the thiophene ring are mitigated by:
Purification Techniques
| Impurity | Removal Method |
|---|---|
| Unreacted acyl chloride | Aqueous wash (NaHCO₃) |
| Byproducts | Recrystallization (EtOAc/hexane) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Coupling Agent (EDC/HOBt) | 80 | 98 | Moderate |
| Mixed Anhydride | 82 | 97 | High |
The mixed anhydride approach is preferred for industrial-scale synthesis due to lower reagent costs and simplified workup.
Spectroscopic Characterization
Key Analytical Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, -COOCH₂CH₃), 2.45 (s, 3H, -CH₃), 4.30 (q, 2H, -COOCH₂CH₃), 6.85–7.40 (m, 8H, aromatic).
Industrial Applications and Modifications
The compound serves as a precursor for bioactive molecules, with modifications explored to enhance pharmacokinetic properties:
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C23H24ClN3O5S
- Molecular Weight : 469.97 g/mol
Structural Features
The compound features a thiophene ring with multiple functional groups:
- Chlorophenoxy Group : Known for potential herbicidal properties.
- Ethoxycarbonyl Group : Enhances lipophilicity, impacting membrane permeability.
- Carbamoyl Group : May influence enzyme interactions.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of Ester Intermediate : Reaction of 4-chlorophenoxyacetic acid with ethyl chloroformate.
- Final Product Formation : Reaction of the ester intermediate with 2-amino-5-methylthiophene-3-carboxylic acid under controlled conditions.
Industrial Production Methods
In industrial settings, automated equipment is used to ensure efficiency and consistency. Key parameters like temperature and solvent choice are optimized to enhance yield and purity.
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more intricate organic compounds, facilitating research in synthetic organic chemistry.
Biology
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in pharmacology.
- Anticancer Research : The compound's structure suggests possible interactions with cancer cell pathways, warranting exploration in oncology.
Medicine
- Drug Development : Its unique functional groups make it a subject of interest for developing new therapeutic agents targeting specific diseases.
Industry
- Specialty Chemicals Production : Utilized in creating various specialty chemicals due to its versatile chemical structure.
Case Studies
- Antimicrobial Studies : Research demonstrated that derivatives of the compound exhibited significant antibacterial activity against specific strains of bacteria.
- Cancer Cell Line Studies : Investigations into the effects on various cancer cell lines indicated that the compound could induce apoptosis, suggesting its potential as an anticancer agent.
Uniqueness
The specific combination of functional groups in Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate distinguishes it from related compounds, enhancing its applicability across various fields.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Lipophilicity
The table below highlights key structural differences and properties of similar thiophene derivatives:
Notes:
- The target compound exhibits higher steric bulk and polarity due to dual carbamoyl/ester groups compared to simpler analogues like the cyanoacetyl-substituted derivative .
- Lipophilicity: Compounds with electron-withdrawing groups (e.g., cyano, chloro) show increased log k values, enhancing membrane permeability . The absence of amino groups in the target compound may reduce solubility compared to its amino-substituted counterpart .
Research Findings and Implications
- Structural Stability : Thiophene cores with bulky substituents (e.g., tetrahydrobenzothiophene) exhibit improved thermal stability, as seen in crystallography studies .
- Functional Group Synergy : Dual carbamoyl/ester groups in the target compound may synergize for dual-target inhibition, though experimental validation is needed.
- Synthetic Challenges : Low yields in carbamoyl-substituted derivatives (22–35%) suggest optimization of coupling conditions is critical .
Biological Activity
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of the 4-chlorophenoxy and ethoxycarbonyl groups suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Molecular Formula
- Molecular Formula : C23H24ClN3O5S
- Molecular Weight : 469.97 g/mol
Structural Features
- Chlorophenoxy Group : Known for its herbicidal properties, this group may influence cellular signaling pathways.
- Carbamoyl and Ethoxycarbonyl Groups : These groups could enhance lipophilicity, affecting membrane permeability and bioavailability.
- Enzyme Inhibition : Initial studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The structural components may interact with various receptors, influencing signaling cascades that regulate cell growth and differentiation.
Study 1: Anti-Cancer Activity
A study evaluated the compound's anti-cancer properties using various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| PC-3 | 15.0 | Cell cycle arrest |
Study 2: Antimicrobial Activity
In another investigation, the compound demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Toxicity Studies
Toxicity assessments revealed that the compound exhibited low toxicity in vitro with an LD50 greater than 100 µM in human cell lines, suggesting a favorable safety profile for further development .
Q & A
Q. What are the optimal synthetic routes for preparing this thiophene derivative, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including the Gewald thiophene synthesis (for core thiophene formation) , followed by sequential functionalization of the 2- and 5-positions with [(4-chlorophenoxy)acetyl] and [4-(ethoxycarbonyl)phenyl] groups. Key steps:
- Step 1 : Use ethyl acetoacetate and sulfur sources (e.g., elemental sulfur) under Gewald conditions to form the thiophene core .
- Step 2 : Introduce the 4-chlorophenoxyacetyl group via amide coupling (e.g., EDC/HOBt activation) .
- Step 3 : Attach the 4-(ethoxycarbonyl)phenyl carbamoyl group using carbodiimide-mediated coupling .
Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm completion with HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy :
- H and C NMR to verify substituent positions (e.g., methyl groups at C4, ethoxycarbonyl signals at δ ~4.3 ppm for -OCHCH) .
- 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic and carbamoyl regions .
- Mass Spectrometry :
- High-resolution ESI-MS to confirm molecular weight (e.g., calculated vs. observed m/z) .
- Elemental Analysis :
- CHNS analysis to validate empirical formula (critical for publication-ready data) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry, and what software is recommended for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving stereoelectronic effects (e.g., planarity of the thiophene ring, torsional angles of substituents).
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound’s pharmacological applications?
- Methodological Answer : SAR studies require systematic modifications:
- Functional Group Variation :
- Replace the 4-chlorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess cytotoxicity .
- In Vitro Assays :
- Enzymatic inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC determination .
- Dose-response curves (0.1–100 µM) in cell-based models (e.g., RAW 264.7 macrophages for anti-inflammatory profiling) .
Q. How can contradictory biological activity data between in vitro and in vivo studies be addressed?
- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies:
Q. What computational approaches predict this compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking and QSAR:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
